1-Acetamido-4-cyano-3-methylisoquinoline
Overview
Description
Synthesis Analysis
The synthesis of 1-Acetamido-4-cyano-3-methylisoquinoline and related compounds involves intricate chemical processes. Notably, methods such as photochemically induced cyclization and Knoevenagel condensation have been pivotal. For example, photochemically induced cyclization has been utilized for constructing the phenanthrene ring system of similar compounds, providing a pathway to synthesize complex isoquinolines (Martínez et al., 2001). Similarly, Knoevenagel condensation offers a route for synthesizing isoquinoline derivatives through the reaction of various precursors, showcasing the versatility in synthetic strategies for these molecules (Kasturi & Sharma, 1975).
Molecular Structure Analysis
The molecular structure of 1-Acetamido-4-cyano-3-methylisoquinoline is pivotal to understanding its chemical behavior. Structural analyses, such as X-ray diffraction, have been employed to elucidate the configurations of similar isoquinoline compounds, offering insights into their spatial arrangements and the impact on their reactivity (Dyachenko et al., 2010).
Chemical Reactions and Properties
1-Acetamido-4-cyano-3-methylisoquinoline undergoes a variety of chemical reactions, illustrating the compound's reactivity and functional group transformations. Reactions such as cyclization and the Smiles-type rearrangement are notable, demonstrating the compound's capability to form new structures under different conditions (Sirakanyan et al., 2015). These reactions are fundamental for modifying the compound's structure for various applications.
Physical Properties Analysis
The physical properties of 1-Acetamido-4-cyano-3-methylisoquinoline, such as solubility, melting point, and crystalline structure, are essential for its handling and use in different chemical contexts. While specific data on this compound is limited, the analysis of related compounds provides a foundation for predicting its behavior (Opsomer et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are crucial for the application of 1-Acetamido-4-cyano-3-methylisoquinoline in synthetic chemistry. Studies on similar compounds reveal the influence of structural features on their chemical properties and reactivity patterns (Zheng et al., 2018).
Scientific Research Applications
Antimalarial Activity
A study by Werbel et al. (1986) explored the synthesis and antimalarial activity of a series of compounds related to 1-Acetamido-4-cyano-3-methylisoquinoline. This research demonstrated significant antimalarial potency against Plasmodium berghei in mice and promising activity in primate models, suggesting potential for clinical trials in humans (Werbel et al., 1986).
Antineoplastic Potential
Agrawal et al. (1977) investigated 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1), a compound related to 1-Acetamido-4-cyano-3-methylisoquinoline, for its potential as an antineoplastic agent. This compound showed potent inhibitory effects on ribonucleoside diphosphate reductase and significant antineoplastic activity against various murine neoplasms (Agrawal et al., 1977).
Cardiotonic Agents
Kaiho et al. (1989) synthesized compounds similar to 1-Acetamido-4-cyano-3-methylisoquinoline, which were evaluated for positive inotropic activity, indicating potential use as cardiotonic agents. These compounds showed an increase in myocardial contractility in an acute heart failure model in dogs (Kaiho et al., 1989).
Cyclization Reactions and Tautomerism
Ando et al. (1980) researched the base-catalyzed cyclization reaction and tautomerism of compounds related to 1-Acetamido-4-cyano-3-methylisoquinoline, contributing to the understanding of their chemical properties and potential applications in synthesizing novel compounds (Ando et al., 1980).
Selective Androgen Receptor Modulators
Nagata et al. (2014) studied the use of Tetrahydroquinoline derivatives, similar in structure to 1-Acetamido-4-cyano-3-methylisoquinoline, as selective androgen receptor modulators (SARMs). This research holds potential for treating osteoporosis and other conditions requiring selective androgen receptor modulation (Nagata et al., 2014).
Mechanism of Action
Target of Action
The primary target of 1-Acetamido-4-cyano-3-methylisoquinoline is Protein Kinase A (PKA) . PKA is a cyclic AMP-dependent protein kinase, which plays a crucial role in multiple cellular processes such as cell division and signal transduction .
Mode of Action
1-Acetamido-4-cyano-3-methylisoquinoline acts as a selective inhibitor of PKA . It inhibits PKA in a competitive manner with respect to ATP . This means that the compound competes with ATP for the active site on the PKA enzyme, thereby reducing the enzyme’s activity .
Result of Action
The result of 1-Acetamido-4-cyano-3-methylisoquinoline’s action is the inhibition of PKA activity. This can lead to changes in the cellular processes that PKA is involved in, such as cell division and signal transduction . The specific molecular and cellular effects would depend on the particular cell type and the pathways that are active in those cells.
properties
IUPAC Name |
N-(4-cyano-3-methylisoquinolin-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-8-12(7-14)10-5-3-4-6-11(10)13(15-8)16-9(2)17/h3-6H,1-2H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNACQXBALMDDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=N1)NC(=O)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395105 | |
Record name | 1-ACETAMIDO-4-CYANO-3-METHYLISOQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetamido-4-cyano-3-methylisoquinoline | |
CAS RN |
179985-52-5 | |
Record name | 1-ACETAMIDO-4-CYANO-3-METHYLISOQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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